
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone, also known as BMK, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. BMK is a synthetic intermediate used in the production of various pharmaceuticals, including the antiviral drug efavirenz.
作用機序
The exact mechanism of action of (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone is not fully understood, but studies have suggested that it may act by modulating various signaling pathways in cells. This compound has been shown to inhibit the replication of HIV-1 and other viruses by blocking the reverse transcriptase enzyme, which is essential for viral replication. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In animal models, this compound has been shown to improve cognitive function and reduce anxiety-like behavior.
実験室実験の利点と制限
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has several advantages as a research tool, including its high purity and stability, ease of synthesis, and versatility as a building block for the synthesis of other compounds. However, this compound also has some limitations, including its potential toxicity and lack of selectivity for specific targets. Careful dose-response studies and toxicity assessments are essential when using this compound in lab experiments.
将来の方向性
There are several future directions for research on (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone, including the development of new drugs based on its structure and the investigation of its potential applications in materials science and catalysis. This compound derivatives with improved selectivity and potency for specific targets could be developed through structure-activity relationship studies. Additionally, this compound-based materials with unique properties, such as self-healing and shape-memory, could be synthesized for various applications. Overall, this compound is a promising compound with significant potential for various scientific research applications.
合成法
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone can be synthesized through a multistep process involving the condensation of indole-3-acetic acid with benzyl chloride, followed by reduction with lithium aluminum hydride and cyclopropanation with ethyl diazoacetate. This method has been extensively studied, and the yield and purity of this compound can be optimized through modifications of the reaction conditions and reagents.
科学的研究の応用
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antiviral, anticancer, and neuroprotective properties, making it a promising candidate for the development of new drugs. This compound has also been used as a building block for the synthesis of various compounds with potential biological activities, including anti-inflammatory, antifungal, and antitumor agents.
特性
IUPAC Name |
(1-benzylindol-3-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c21-19(15-10-11-15)17-13-20(12-14-6-2-1-3-7-14)18-9-5-4-8-16(17)18/h1-9,13,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMHJNBFINDOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
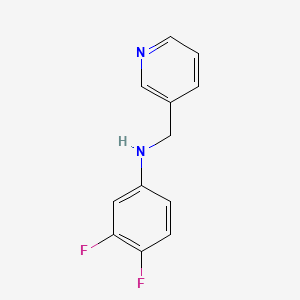
![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)
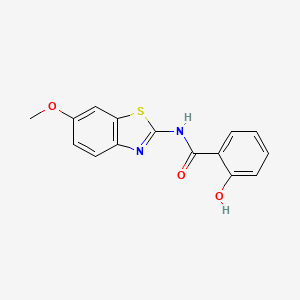
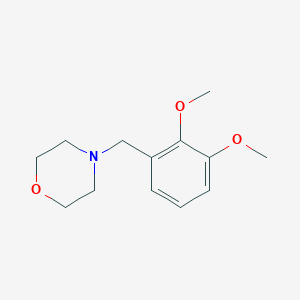
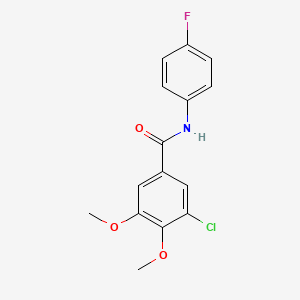

![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)

![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
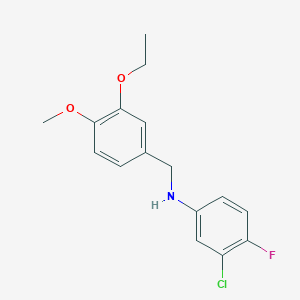
![N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide](/img/structure/B5757444.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5757451.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5757455.png)
